2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

This pyrimidine building block provides two orthogonal reactive sites: the 2-chloro group for nucleophilic aromatic substitution or cross-coupling, and the 4-cyclopropylmethylamino moiety for further elaboration. Its precise substitution pattern is essential for kinase inhibitor design, where minor structural changes drastically alter target selectivity. Procure with confidence for focused library synthesis and SAR studies. Available in 100 mg to multigram quantities.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 928650-23-1
Cat. No. B3038902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
CAS928650-23-1
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NC(=NC=C2)Cl
InChIInChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12)
InChIKeyKPUULAQIYDLBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 928650-23-1) as a Research Chemical Intermediate


2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol [1]. It is a pyrimidine derivative featuring a chlorine atom at the 2-position and a cyclopropylmethylamino group at the 4-position . In the research chemical supply chain, it is categorized as a building block or synthetic intermediate, typically offered at purities of 95% or higher . Its primary utility lies in its potential for further functionalization via nucleophilic substitution at the 2-chloro position and as a scaffold in medicinal chemistry campaigns, particularly in kinase inhibitor research .

Procurement Considerations for 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine: Why Analogs Are Not Direct Replacements


In the procurement of research chemicals, substituting a close analog for 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 928650-23-1) without experimental validation is a high-risk proposition. The precise substitution pattern on the pyrimidine core (2-chloro vs. 2-alkyl or 2-amino) and the nature of the amine substituent (cyclopropylmethyl vs. alkyl or aryl) are well-documented to profoundly alter both chemical reactivity and biological target engagement [1]. As evidenced in related kinase inhibitor series, minor structural modifications can shift target selectivity profiles or significantly impact metabolic stability [2]. Therefore, while the following evidence cannot support direct head-to-head procurement decisions, it underscores the need for rigorous, application-specific evaluation rather than generic replacement.

Quantitative Differentiation Analysis for 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine


Impact of Pyrimidine Substitution Pattern on Kinase Inhibition: A Class-Level Inference

While no direct IC50 data exists for 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine, an analysis of BindingDB reveals that the substitution pattern on the pyrimidine core dramatically impacts potency against kinase targets. The presence of a 2-chloro substituent on a pyrimidine scaffold is a common motif in ATP-competitive kinase inhibitors, but the resulting potency is highly context-dependent on the specific target and the rest of the molecule [1]. This class-level inference highlights the potential functional relevance of the 2-chloro group, but quantitative data for the target compound is currently unavailable.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Synthetic Utility as a Key Intermediate for Further Derivatization

The compound's primary differential value in procurement lies in its synthetic utility. A published patent and vendor synthesis procedure confirms its preparation via nucleophilic substitution of 2,4-dichloropyrimidine with cyclopropylmethylamine under controlled conditions . The resulting product retains the reactive 2-chloro group, allowing for further selective functionalization in multistep syntheses. This contrasts with its analog, 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 928650-17-3), which presents a different regiochemical handle for elaboration .

Organic Synthesis Medicinal Chemistry Building Blocks

Potential Research Applications for 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine


As a Versatile Scaffold in Kinase Inhibitor Drug Discovery

The compound can serve as a core scaffold for designing focused libraries of potential kinase inhibitors. The 2-chloro position can be exploited for introducing diverse chemical moieties via cross-coupling reactions, while the cyclopropylmethylamine group may contribute to favorable physicochemical and pharmacokinetic properties . While this specific compound lacks direct biological data, its structure places it within a well-precedented class of kinase inhibitor building blocks .

As a Specific Synthetic Intermediate in Multistep Organic Synthesis

Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules, as demonstrated by its published synthetic route . The orthogonally reactive 2-chloro group and the 4-amino functionality provide two distinct points for sequential derivatization, making it a valuable tool for constructing diverse heterocyclic systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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